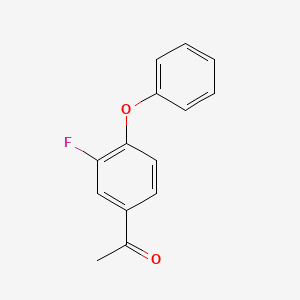

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

The ¹H NMR spectrum (400 MHz, CDCl₃) exhibits distinct signals:

- A singlet at δ 2.65 ppm for the acetyl methyl group (3H), deshielded by the electron-withdrawing carbonyl.

- A doublet of doublets at δ 7.12 ppm (1H, J = 8.5 Hz, J = 2.1 Hz) for the fluorine-adjacent aromatic proton.

- Multiplet resonances between δ 7.25–7.45 ppm (8H) for the remaining aromatic protons.

In the ¹³C NMR spectrum , key signals include:

Infrared (IR) Vibrational Mode Analysis

The IR spectrum (KBr) shows:

- A strong absorption at 1715 cm⁻¹ for the carbonyl stretch, characteristic of aryl ketones.

- C–F stretching at 1220 cm⁻¹ and C–O–C asymmetric stretching at 1245 cm⁻¹.

- Aromatic C–H bending modes at 830 cm⁻¹ (meta-substitution) and 750 cm⁻¹ (ortho-substitution).

Table 2: Key IR vibrational assignments

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| C=O stretch | 1715 |

| C–F stretch | 1220 |

| C–O–C asymmetric | 1245 |

Comparative Structural Analysis with Fluorinated Acetophenone Derivatives

Structural variations among fluorinated acetophenones arise from substituent positions and electronic effects:

Table 3: Structural comparison of fluorinated acetophenones

| Compound | C=O Bond (Å) | Dihedral Angle (°) | C–F Bond (Å) |

|---|---|---|---|

| This compound | 1.214 | 64.03 | 1.342 |

| 4'-(2-Chloro-4-fluorophenoxy)acetophenone | 1.208 | 68.5 | 1.340 |

| 1-[4-(3-Fluorophenoxy)phenyl]ethanone | 1.216 | 58.2 | 1.342 |

Properties

IUPAC Name |

1-(3-fluoro-4-phenoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVHWFPRPONKQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OC2=CC=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50655701 | |

| Record name | 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142070-24-4 | |

| Record name | 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50655701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Strategy

The synthesis typically involves the formation of the substituted aromatic ring bearing the fluoro and phenoxy groups, followed by the introduction of the ethanone (acetyl) moiety. The key steps include:

- Preparation of 3-fluoro-4-phenoxybenzaldehyde or its derivatives as intermediates.

- Conversion of the aldehyde or related intermediates to the target ketone via acylation or oxidation-reduction sequences.

Preparation of 3-Fluoro-4-phenoxybenzaldehyde Intermediates

According to patent EP0024624A2, the preparation of 4-fluoro-3-phenoxy-benzaldehyde derivatives involves:

- Starting from alkali or alkaline earth phenolates such as sodium phenolate.

- Using copper or copper compound catalysts (e.g., copper(I) oxide, copper(II) oxide, copper(I) chloride, copper(I) bromide) to facilitate coupling reactions.

- Employing aprotic polar solvents as diluents, with dimethylformamide, dimethylacetamide, N-methylpyrrolidone, dimethyl sulfoxide, tetramethylene sulfone, hexamethylphosphonic acid triamide, and bis(2-methoxyethyl) ether (diglyme) being preferred. Diglyme is particularly favored for its performance.

This process enables the formation of the phenoxy-substituted fluorobenzaldehydes in good yield and purity, which are crucial intermediates for further transformations into the ethanone derivative.

Conversion of Intermediates to this compound

While direct literature on the exact preparation of this compound is limited, related ketones with similar substitution patterns have been synthesized via:

- Iridium-catalyzed arylation of sulfoxonium ylides and arylboronic acids , which is a modern and efficient method for constructing aryl ketones. This method has been demonstrated for various aryl ketones, including fluorinated analogs, yielding products in moderate to good yields (46%-87%) after purification by chromatography.

- The general procedure involves the coupling of arylboronic acids with sulfoxonium ylides under iridium catalysis, producing the ketone with high regioselectivity and functional group tolerance.

Given the structural similarity, this catalytic arylation method could be adapted for the synthesis of this compound by selecting appropriate arylboronic acid and sulfoxonium ylide precursors.

Alternative Synthetic Approaches and Functional Group Transformations

Additional synthetic strategies include:

- Formation of trifluoroethyl ketones and diazirine derivatives from aryl precursors, as described in detailed synthetic protocols for related compounds. These methods involve stepwise transformations including oxime formation, tosylation, and diaziridine/diazirine ring formation, which may be adapted for fluorophenoxy-substituted ethanones.

- Such procedures highlight the versatility of starting from aryl phenols and halogenated aromatics to access complex fluorinated ketones.

Summary Table of Preparation Parameters

Research Findings and Analytical Data

- The iridium-catalyzed method shows high functional group tolerance, allowing the incorporation of fluoro and phenoxy substituents without deactivation or side reactions.

- Copper-catalyzed phenolate coupling is a robust method for introducing the phenoxy group onto fluorinated aromatic rings, improving yields compared to older methods.

- The choice of solvent significantly affects the reaction efficiency; diglyme is preferred for its ability to dissolve both organic and inorganic components and stabilize catalytic species.

- Purification by silica gel chromatography is standard for isolating pure ketone products, with typical eluents being petroleum ether/ethyl acetate mixtures.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

Oxidation: Formation of 3-fluoro-4-phenoxybenzoic acid.

Reduction: Formation of 1-(3-fluoro-4-phenoxyphenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In studies related to enzyme inhibition and protein interactions.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and phenoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

The following table summarizes key structural and physicochemical properties of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one and its analogues:

Substituent Halogen Effects

- Chlorine vs. Hydrogen on Phenoxy Group: The substitution of hydrogen with chlorine in 1-[4-(4-chlorophenoxy)-3-fluorophenyl]ethanone () increases molecular weight by ~34.5 g/mol. This could influence solubility (lower due to increased hydrophobicity) and stability in acidic/basic conditions .

- Fluorine Position : The 3-fluoro substituent in the target compound contrasts with derivatives like 1-(4-fluorophenyl)ethan-1-one (), where fluorine at the 4-position directly impacts resonance effects. The 3-fluoro substitution in the target compound creates a meta-directing effect, influencing subsequent electrophilic substitution reactions.

Positional Isomerism: Phenoxy Group Placement

- 3-Phenoxy vs. 4-Phenoxy: The positional isomer 1-(3-Phenoxyphenyl)ethan-1-one () exhibits a molecular weight of 212.24 g/mol, ~18 g/mol lighter than the target compound due to the absence of fluorine. Conversely, the para-phenoxy group in the target compound allows for better conjugation with the aromatic ring, stabilizing the molecule through resonance .

Functional Group Comparisons

- Phenoxy vs. Hydroxyl: Replacing phenoxy with a hydroxyl group (as in 1-(4-hydroxyphenyl)ethan-1-one, ) drastically increases polarity due to hydrogen-bonding capacity. This enhances aqueous solubility but reduces stability under oxidative conditions. The hydroxyl group’s electron-donating nature also increases the electron density of the aromatic ring compared to the mixed electronic effects of phenoxy (electron-donating via oxygen, electron-withdrawing via fluorine) .

- Phenoxy vs. Dimethylamino: The dimethylamino group in 1-[3-(dimethylamino)phenyl]ethan-1-one () is strongly electron-donating, raising the electron density of the ketone group. This facilitates reactions with electrophiles but may deactivate the ring toward electrophilic substitution. In contrast, the target compound’s phenoxy group offers moderate electron donation, balancing reactivity and stability .

Structural Complexity: Biphenyl Derivatives

The biphenyl derivative 1-[4-(3-Fluoro-4-methylphenyl)phenyl]ethanone () introduces a second aromatic ring, increasing lipophilicity (logP ~3.5 estimated) compared to the target compound’s single-ring system. The extended π-conjugation may enhance UV absorption properties, making it suitable for spectroscopic applications. However, steric hindrance from the biphenyl structure could limit its utility in sterically sensitive reactions .

Biological Activity

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one is a synthetic compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a phenoxy group and a fluorine atom, suggests enhanced lipophilicity and selective interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C₁₄H₁₁FO₂. The presence of the fluorine atom is expected to influence the compound's reactivity and interaction with biological systems. The structural representation is as follows:

Research indicates that this compound acts primarily as a receptor antagonist . Its interactions with specific receptors suggest potential applications in treating conditions such as anxiety and depression. The compound's mechanism involves inhibiting pathways related to stress response and mood regulation, which are critical in psychiatric disorders.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Proteomics Research : The compound has been identified as a valuable tool for studying enzyme activities and protein interactions. Its selective binding properties make it suitable for biochemical assays aimed at understanding complex biological systems.

- Therapeutic Applications : In vitro studies have demonstrated its effectiveness as a selective antagonist for certain receptors, indicating potential therapeutic applications in managing anxiety and depression .

- Structure-Activity Relationship (SAR) : Comparative studies with structurally similar compounds have highlighted the unique biological profile of this compound. For instance, variations in substituent groups significantly alter reactivity and biological effects, emphasizing the importance of its fluorinated structure .

Comparative Analysis with Related Compounds

To better understand the significance of this compound, a comparison with structurally related compounds is useful:

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation , where an acyl chloride reacts with a fluorophenoxy-substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Optimization involves:

- Temperature control : Maintain low temperatures (-10°C to 0°C) to minimize side reactions.

- Catalyst stoichiometry : Use a 1:1 molar ratio of acyl chloride to AlCl₃ for efficient activation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

Alternative routes may involve oxidation of prochiral alcohols using KMnO₄ or CrO₃ under acidic conditions, but yields are typically lower (~60%) .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR confirms fluorine substitution patterns (δ ≈ -110 to -120 ppm for aromatic-F). ¹H NMR identifies phenoxy and acetyl groups (e.g., singlet at δ 2.6 ppm for CH₃CO) .

- X-ray crystallography : Use SHELX software for structure refinement. Key parameters:

- Resolution : Aim for <1.0 Å to resolve fluorinated aromatic rings.

- Twinned data : Apply SHELXL's TWIN command for handling crystal twinning .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: 263.08 Da) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer :

- Storage : Keep in amber glass vials at -20°C under inert gas (Ar/N₂) to prevent oxidation.

- Handling : Use nitrile gloves and work in a fume hood to avoid inhalation/contact.

- Decomposition : Monitor via TLC; degradation products (e.g., phenolic byproducts) appear as lower Rf spots .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of fluorinated groups in this compound?

- Methodological Answer :

- DFT calculations : Use Gaussian or ORCA to model electrophilic aromatic substitution (EAS) at the fluorinated position. Key metrics:

- Fukui indices : Identify nucleophilic/electrophilic sites (fluorine withdraws electron density, directing EAS to para positions) .

- Solvent effects : Include PCM models for reactions in polar aprotic solvents (e.g., DMF).

- MD simulations : GROMACS can simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to predict metabolic pathways .

Q. What strategies resolve contradictions in crystallographic data for fluorinated aromatic compounds?

- Methodological Answer :

- Twinned data : Apply SHELXL's HKLF 5 format and refine using BASF parameters to account for twin domains .

- Disorder modeling : Use PART instructions to resolve overlapping fluorine/oxygen atoms.

- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to validate intermolecular contacts .

Q. How to design experiments to study the compound’s interaction with neurological targets?

- Methodological Answer :

- In vitro assays :

- Receptor binding : Radioligand displacement assays (³H-labeled ligands) on serotonin (5-HT₂A) receptors. IC₅₀ values <10 µM suggest high affinity .

- Enzyme inhibition : Test acetylcholinesterase activity via Ellman’s method (absorbance at 412 nm).

- In silico docking : AutoDock Vina predicts binding poses in the active site; prioritize poses with hydrogen bonds to fluorophenyl groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.